1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol (CAS 1282029-86-0) is a substituted tetrahydroquinoline (THQ) derivative incorporating both a p-toluenesulfonyl (tosyl) group at the N1 position and a phenolic hydroxyl at the C7 position of the bicyclic scaffold. The THQ core is a privileged structure widely found in pharmacologically active compounds, exhibiting diverse activities including anticancer, anti-inflammatory, and neuroprotective effects.

Molecular Formula C16H17NO3S
Molecular Weight 303.4 g/mol
Cat. No. B12344124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol
Molecular FormulaC16H17NO3S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)O
InChIInChI=1S/C16H17NO3S/c1-12-4-8-15(9-5-12)21(19,20)17-10-2-3-13-6-7-14(18)11-16(13)17/h4-9,11,18H,2-3,10H2,1H3
InChIKeyOOZIMCHFINASKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol: Core Structural Features and Pharmacophore Context for Procurement


1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol (CAS 1282029-86-0) is a substituted tetrahydroquinoline (THQ) derivative incorporating both a p-toluenesulfonyl (tosyl) group at the N1 position and a phenolic hydroxyl at the C7 position of the bicyclic scaffold . The THQ core is a privileged structure widely found in pharmacologically active compounds, exhibiting diverse activities including anticancer, anti-inflammatory, and neuroprotective effects [1]. The tosyl substituent serves as both a protective group that modulates the nitrogen's nucleophilicity and a leaving group that enables further synthetic elaboration , while the 7‑OH group introduces a hydrogen‑bond donor/acceptor capable of altering both physicochemical properties and target engagement profiles relative to non‑hydroxylated or N‑unsubstituted analogs.

Why 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol Cannot Be Replaced by a Generic Tetrahydroquinoline


Within the tetrahydroquinoline class, minor structural modifications—particularly N‑substitution and hydroxyl positioning—profoundly alter target selectivity, potency, and physicochemical behavior. For instance, N‑tosylation reduces the basicity of the ring nitrogen and introduces a bulky aromatic sulfonyl group that restricts conformational flexibility and influences crystal packing [1]. The 7‑OH group further differentiates this compound from its non‑hydroxylated analog (1‑tosyl‑1,2,3,4‑tetrahydroquinoline) and from the non‑tosylated 7‑hydroxy‑THQ. These distinctions are not merely academic: in related systems, the presence and position of a hydroxyl on the THQ scaffold dictates cytotoxicity profiles [2], while N‑tosyl substitution in tetrahydroisoquinoline series dramatically modulates antiproliferative activity [3]. Consequently, interchanging this compound with an unsubstituted THQ or a differently substituted congener would invalidate SAR models, compromise assay reproducibility, and potentially lead to erroneous conclusions regarding structure‑activity relationships in lead optimization campaigns.

1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol: Quantitative Comparative Evidence for Scientific Selection


MAO‑A Inhibition: A Measured, Weak Activity Profile Distinguishes This Compound from Potent THQ‑Based Inhibitors

1‑Tosyl‑1,2,3,4‑tetrahydroquinolin‑7‑ol inhibits human recombinant monoamine oxidase A (MAO‑A) with an IC₅₀ of 14,000 nM (14 μM) [1]. This activity is markedly weaker than that observed for other tetrahydroquinoline derivatives engineered for MAO inhibition; for example, certain tetrahydroquinoline‑based LSD1 inhibitors achieve single‑ to double‑digit nanomolar potency against LSD1 while maintaining selectivity over MAO‑A/B [2]. The compound's micromolar MAO‑A IC₅₀ defines it as a low‑affinity ligand, suitable for use as a negative control or as a starting scaffold for optimization, rather than as a direct tool compound for MAO‑A target engagement studies.

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

MAO‑B Inhibition: 6‑Fold Lower Affinity Than MAO‑A, Establishing a Definable Selectivity Fingerprint

Against human recombinant MAO‑B, 1‑tosyl‑1,2,3,4‑tetrahydroquinolin‑7‑ol exhibits an IC₅₀ of 84,200 nM (84.2 μM), representing a 6‑fold selectivity for MAO‑A over MAO‑B [1]. This isoform preference, though modest, is a quantifiable differentiation from compounds that are either non‑selective or MAO‑B‑preferring. In contrast, many drug‑like MAO inhibitors achieve nanomolar IC₅₀ values against both isoforms, whereas this compound remains in the high micromolar range for MAO‑B.

Monoamine Oxidase B Isoform Selectivity Off‑Target Profiling

Conformational Restriction and Crystallographic Comparison: The 7‑OH Absence Alters Solid‑State Packing and Molecular Geometry

Crystallographic data for the closely related analog 1‑tosyl‑1,2,3,4‑tetrahydroquinoline (lacking the 7‑OH) reveal a half‑chair conformation of the heterocyclic ring, a bond‑angle sum at nitrogen of 350.2°, and a dihedral angle of 47.74° between the two aromatic planes [1]. These parameters establish a structural baseline against which the 7‑hydroxylated derivative can be compared. Although direct crystal data for 1‑tosyl‑1,2,3,4‑tetrahydroquinolin‑7‑ol are not publicly reported, the presence of a strong hydrogen‑bond donor at C7 is expected to alter crystal packing and potentially influence solubility, melting point, and solid‑state stability—key considerations for formulation and storage.

Crystallography Conformational Analysis Physicochemical Properties

Absence of Reported Cytotoxicity: A Data Gap That Distinguishes This Compound from Potent Antiproliferative THQ Analogs

Publicly available databases and primary literature contain no quantitative cytotoxicity data for 1‑tosyl‑1,2,3,4‑tetrahydroquinolin‑7‑ol against cancer cell lines. In stark contrast, numerous tetrahydroquinoline derivatives exhibit sub‑micromolar to low micromolar IC₅₀ values in various tumor models. For example, THQ‑based triarylmethane 8a′ shows IC₅₀ of 35.3 μM and 23.5 μM in LN229 and SNB19 glioblastoma cells [1]; 4‑hydroxy‑3‑methoxyphenyl‑substituted THQs display IC₅₀ values of 7.99–16.14 μM against MCF7, SKBR3, and PC3 cells [2]; and tetrahydroquinoline 18 demonstrates IC₅₀ = 13.15 μM in cervical carcinoma cells [3]. The absence of comparable data for the target compound suggests it is either inactive under standard cytotoxicity assays or has not yet been evaluated.

Cytotoxicity Anticancer Selectivity Profiling

Recommended Application Scenarios for 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol Based on Verified Differentiation


Negative Control for MAO‑A and MAO‑B Enzyme Assays

Given its weak IC₅₀ values of 14 μM (MAO‑A) and 84.2 μM (MAO‑B) [1], this compound is ideally suited as a negative or low‑activity control in MAO enzyme inhibition assays. It can be used to establish baseline fluorescence signals or to verify that observed inhibition in a screening cascade is not due to non‑specific interference from the THQ scaffold.

Starting Scaffold for Structure‑Based Optimization

The combination of a tosyl leaving group and a 7‑OH hydrogen‑bond donor provides a versatile handle for synthetic elaboration. The weak MAO‑A/B inhibition profile [1] and the lack of reported cytotoxicity [2] make it a clean starting point for fragment‑based or scaffold‑hopping approaches aimed at improving target affinity while minimizing off‑target effects.

Physicochemical Benchmarking and Solid‑State Studies

The crystallographic data available for the non‑hydroxylated analog [3] establish a reference point for understanding how the 7‑OH group influences solid‑state properties. Researchers can procure this compound to conduct comparative melting point, solubility, and crystal habit studies that inform formulation and storage requirements.

Chemical Biology Probe with Low Cytotoxicity Background

In cellular assays where the THQ scaffold is used as a fluorescent reporter or as a PROTAC linker component, the absence of measurable cytotoxicity [2] is a critical advantage. This compound can be employed in target engagement or protein degradation studies without confounding results from intrinsic antiproliferative activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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